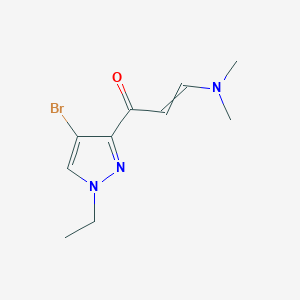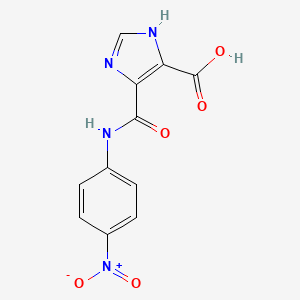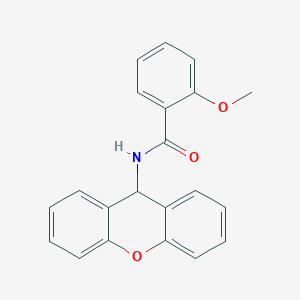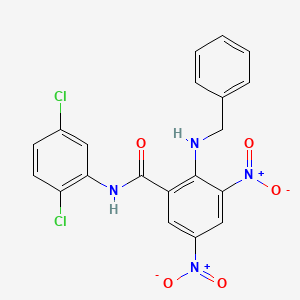![molecular formula C24H22N2O4 B15151076 2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenol](/img/structure/B15151076.png)
2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL is a complex organic compound known for its unique structural properties. This compound features a benzoxazole ring fused with a phenol group, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL typically involves multi-step organic reactionsThe final step involves the condensation of the benzoxazole derivative with the ethoxy-hydroxyphenyl compound under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions may yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinone derivatives, while reduction can yield amine derivatives .
Applications De Recherche Scientifique
2-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as fluorescent dyes and sensors.
Mécanisme D'action
The mechanism of action of 2-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)ANILINE: Shares the benzoxazole ring but lacks the ethoxy-hydroxyphenyl group.
2,5-BIS(6-AMINE-BENZOXAZOL-2-YL)THIOPHENE: Contains a thiophene ring instead of the phenol group.
Uniqueness
2-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL is unique due to its combination of the benzoxazole ring with the ethoxy-hydroxyphenyl group, providing distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C24H22N2O4 |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
2-[[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]iminomethyl]-6-ethoxyphenol |
InChI |
InChI=1S/C24H22N2O4/c1-4-29-21-7-5-6-16(23(21)28)13-25-17-8-9-20(27)18(12-17)24-26-19-10-14(2)15(3)11-22(19)30-24/h5-13,27-28H,4H2,1-3H3 |
Clé InChI |
NDTXFXAPAUTTEF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)O)C3=NC4=C(O3)C=C(C(=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B15150995.png)

![2-chloro-N-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15151011.png)

![methyl N~6~-[(benzyloxy)carbonyl]lysylalanylphenylalanylphenylalaninate](/img/structure/B15151032.png)
![Bis[4-(4-azidophenoxy)phenyl]methanone](/img/structure/B15151037.png)
![(2S,5R)-5-{4-[(2-fluorophenyl)methoxy]phenyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B15151043.png)
![2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B15151047.png)
![N-{[(4-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B15151051.png)
![Cyclohexane, 1,3-bis[(thiophene-2-carbonyl)amino]methyl-](/img/structure/B15151053.png)
![N-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B15151061.png)

![2-(dimethylamino)-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide](/img/structure/B15151070.png)

